
sec-Butyl p-tolyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl p-tolyl sulfide: is an organic compound that belongs to the class of sulfides It consists of a sec-butyl group attached to a p-tolyl group through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl p-tolyl sulfide can be achieved through several methods. One common approach involves the reaction of sec-butyl halides with p-tolyl thiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the thiol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: sec-Butyl p-tolyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The sulfur atom in this compound can participate in substitution reactions, where the sec-butyl or p-tolyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: sec-Butyl p-tolyl sulfoxide, sec-Butyl p-tolyl sulfone.
Reduction: this compound (from sulfoxides and sulfones).
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
sec-Butyl p-tolyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal properties of this compound derivatives is ongoing, with a focus on their potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of sec-Butyl p-tolyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other atoms, facilitating chemical reactions. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl p-tolyl sulfide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
Methyl p-tolyl sulfide: Contains a methyl group instead of a sec-butyl group.
Ethyl p-tolyl sulfide: Contains an ethyl group instead of a sec-butyl group.
Uniqueness: sec-Butyl p-tolyl sulfide is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs. The sec-butyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54576-40-8 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
1-butan-2-ylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C11H16S/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Clé InChI |
WVCDEKCBKRHTQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


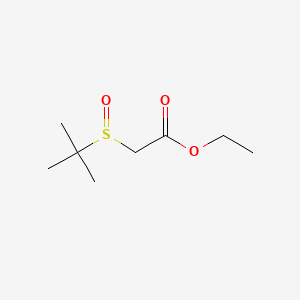





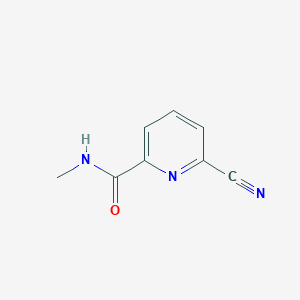
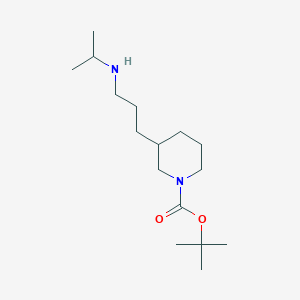

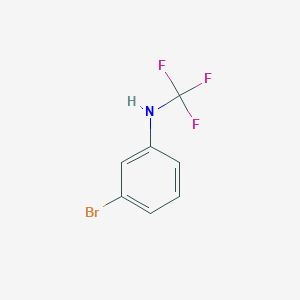

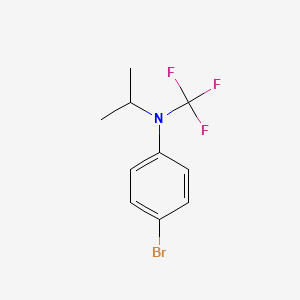

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
